molecular formula C17H25N3O3 B3027088 tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate CAS No. 1233951-78-4

tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate

Cat. No. B3027088
CAS RN: 1233951-78-4
M. Wt: 319.4
InChI Key: HFGCAILZJBRUQK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate” is a chemical compound . It is similar to compounds like “tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate”, which is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Mechanism of Action

Target of Action

Tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, primarily targeting the mu-opioid receptors .

Mode of Action

The compound, as a precursor, undergoes chemical reactions to form fentanyl, which interacts with the opioid receptors in the brain. The binding of fentanyl to these receptors triggers a series of biochemical events, leading to decreased perception of pain .

Biochemical Pathways

The biochemical pathways involved in the action of fentanyl (the product of this compound) primarily revolve around the opioid signaling pathway. When fentanyl binds to the mu-opioid receptors, it inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .

Pharmacokinetics

Fentanyl, the product of this compound, is known for its high lipid solubility, which allows it to rapidly cross the blood-brain barrier and exert its effects .

Result of Action

The result of the action of fentanyl, synthesized from this compound, is a significant reduction in the perception of pain, as well as effects on mood, sedation, and respiratory depression .

Action Environment

The action of Tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate, as a precursor in the synthesis of fentanyl, can be influenced by various factors in the chemical environment, such as pH, temperature, and the presence of other reactants. These factors can affect the efficiency of the synthesis process and the yield of fentanyl .

: UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control

properties

IUPAC Name

tert-butyl 4-(phenylcarbamoylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGCAILZJBRUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144606
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-phenylureido)piperidine-1-carboxylate

CAS RN

1233951-78-4
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(phenylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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